molecular formula C7H12O3S2 B1425172 2-((Ethoxythioxomethyl)thio)-2-methylpropanoic acid CAS No. 133944-74-8

2-((Ethoxythioxomethyl)thio)-2-methylpropanoic acid

Cat. No.: B1425172
CAS No.: 133944-74-8
M. Wt: 208.3 g/mol
InChI Key: FBDXTAKUEUFSGH-UHFFFAOYSA-N
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Description

2-((Ethoxythioxomethyl)thio)-2-methylpropanoic acid is an organic compound with the molecular formula C7H12O3S2. This compound is characterized by the presence of an ethoxythioxomethyl group attached to a thioether and a methylpropanoic acid backbone. It is a colorless to pale yellow liquid with a pungent sulfur smell at room temperature. This compound is used in various industrial applications, including as an esterifying agent and crosslinking agent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-((Ethoxythioxomethyl)thio)-2-methylpropanoic acid typically involves the reaction of 1,3-propylene glycol dimethyl ether with carbon disulfide. The reaction is catalyzed by triethylamine. The process involves slowly adding 1,3-propylene glycol dimethyl ether to carbon disulfide while maintaining a controlled temperature. After the reaction is complete, the product is purified by distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-((Ethoxythioxomethyl)thio)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides and thiolates are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Thioethers and other substituted derivatives.

Scientific Research Applications

2-((Ethoxythioxomethyl)thio)-2-methylpropanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Ethoxythioxomethyl)thio)-2-methylpropanoic acid involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It can also undergo oxidation and reduction, leading to the formation of reactive intermediates that can interact with biological molecules. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Thiols: Compounds like ethanethiol and propanethiol share similar sulfur-containing functional groups.

    Thioethers: Compounds such as dimethyl sulfide and diethyl sulfide have similar thioether linkages.

    Carboxylic Acids: Compounds like acetic acid and propanoic acid share the carboxylic acid functional group.

Uniqueness

2-((Ethoxythioxomethyl)thio)-2-methylpropanoic acid is unique due to the presence of both an ethoxythioxomethyl group and a thioether linkage in its structure. This combination imparts distinct chemical reactivity and physical properties, making it valuable in specific industrial and research applications .

Properties

IUPAC Name

2-ethoxycarbothioylsulfanyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S2/c1-4-10-6(11)12-7(2,3)5(8)9/h4H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDXTAKUEUFSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)SC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692921
Record name 2-[(Ethoxycarbonothioyl)sulfanyl]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133944-74-8
Record name 2-[(Ethoxycarbonothioyl)sulfanyl]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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